LogP 5.71: A >6-Log Increase in Lipophilicity Over Pyridoxine Hydrochloride Enables Non-Aqueous Formulation and Membrane Partitioning
The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 5.71, as reported by SIELC based on proprietary algorithmic determination [1]. In contrast, pyridoxine hydrochloride (CAS 58-56-0) has measured LogP values ranging from -4.320 (Parchem) to -1.1 (estimated) , and pyridoxine triacetate (CAS 10030-93-0) has an estimated LogP of approximately -0.59 . This represents a net LogP increase of approximately 6.3–9.0 log units versus the parent hydrochloride salt, and approximately 6.3 log units versus triacetate, translating to a roughly 2-million-fold greater partitioning into octanol over water.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.71 (calculated, SIELC algorithm) |
| Comparator Or Baseline | Pyridoxine HCl: LogP = -4.320 (measured); Pyridoxine triacetate: LogP ≈ -0.59 (estimated) |
| Quantified Difference | ΔLogP ≈ +6.3 to +9.0 (vs. pyridoxine HCl); ΔLogP ≈ +6.3 (vs. triacetate) |
| Conditions | Calculated/estimated values from different sources; direct experimental head-to-head LogP not available |
Why This Matters
A LogP of 5.71 places the compound firmly in the highly lipophilic domain suitable for oil-based formulations, lipid nanoparticle encapsulation, or transdermal delivery strategies where water-soluble pyridoxine HCl (LogP < -1) would be incompatible.
- [1] SIELC Technologies. 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride. LogP: 5.71. https://sielc.com/45-bisacetoxymethyl-2-methyl-3-pyridyl-laurate-hydrochloride View Source
